molecular formula C21H22ClF3N2O3S B11658090 N-(2-chloro-5-(trifluoromethyl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

N-(2-chloro-5-(trifluoromethyl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B11658090
M. Wt: 474.9 g/mol
InChI Key: LLLXBXZHCDTOAJ-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorinated phenyl ring, a trifluoromethyl group, and a sulfonylated piperidine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Chlorinated Phenyl Ring: This can be achieved through electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonylation of Piperidine: The piperidine ring is sulfonylated using sulfonyl chlorides under basic conditions to form the sulfonylated piperidine intermediate.

    Coupling Reaction: The final step involves coupling the chlorinated phenyl ring with the sulfonylated piperidine intermediate using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(trifluoromethyl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-chloro-5-(trifluoromethyl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.

    Modulating Protein-Protein Interactions: Interfering with the interactions between proteins involved in signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-(trifluoromethyl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide: Similar structure with a different position of the trifluoromethyl group.

    N-(2-chloro-5-(trifluoromethyl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzene: Lacks the amide functional group.

Uniqueness

N-(2-chloro-5-(trifluoromethyl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22ClF3N2O3S

Molecular Weight

474.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide

InChI

InChI=1S/C21H22ClF3N2O3S/c1-13-9-14(2)12-27(11-13)31(29,30)17-6-3-15(4-7-17)20(28)26-19-10-16(21(23,24)25)5-8-18(19)22/h3-8,10,13-14H,9,11-12H2,1-2H3,(H,26,28)

InChI Key

LLLXBXZHCDTOAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C

Origin of Product

United States

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